![molecular formula C24H34N4O4S B1231709 1-[2-(diethylamino)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1231709.png)
1-[2-(diethylamino)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-(2-oxolanylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(diethylamino)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-(2-oxolanylmethyl)thiourea is a member of quinolines.
Scientific Research Applications
Chemosensor Development
- A study by Meng et al. (2018) explored the creation of a sensitive and selective fluorescent chemosensor based on a derivative of this compound for detecting lead (Pb2+) ions. The chemosensor exhibited an “on–off” fluorescence response to Pb2+ with high specificity and sensitivity, highlighting its potential in environmental monitoring and safety applications (Meng et al., 2018).
Antimicrobial and Larvicidal Activities
- Compounds related to the query chemical have been synthesized and tested for their antimicrobial and mosquito larvicidal activities. A study by Rajanarendar et al. (2010) demonstrated significant antibacterial, antifungal, and larvicidal effects, suggesting their potential in developing new antimicrobial agents and mosquito control strategies (Rajanarendar et al., 2010).
- Holla et al. (2006) also synthesized novel derivatives with demonstrated antibacterial and antifungal properties, further supporting the potential of these compounds in pharmaceutical applications (Holla et al., 2006).
Quinoline Derivatives Research
- Reisch et al. (1993) and Culbertson et al. (1987) conducted studies on quinoline derivatives, exploring their chemical properties and potential applications in medicine and chemistry. These studies contribute to the broader understanding of compounds related to the queried chemical (Reisch et al., 1993); (Culbertson et al., 1987).
Potential in Antibacterial Research
- The synthesis of several 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivatives and their evaluation as antibacterial agents has been a focus of research, as highlighted in studies by Domagala et al. (1988) and Zhang et al. (1991). These studies indicate the relevance of quinoline derivatives in the development of new antibacterial agents (Domagala et al., 1988); (Zhang et al., 1991).
Exploration in Heterocyclic Chemistry
- Mamedov et al. (2007) explored the synthesis of bis-spirothiazoloquinoxalines, contributing to the field of heterocyclic chemistry and providing insights into the structural and chemical properties of these complex molecules (Mamedov et al., 2007).
Antiplatelet and Antimicrobial Activities
- The compound and its derivatives have been evaluated for antiplatelet activity, as shown in a study by Mazzei et al. (1990), indicating potential therapeutic applications in cardiovascular diseases (Mazzei et al., 1990).
- Additionally, Srinivasan et al. (2010) synthesized and evaluated novel fluoroquinolone derivatives for their antibacterial and antifungal activities, showcasing the compound's potential in addressing microbial resistance (Srinivasan et al., 2010).
properties
Product Name |
1-[2-(diethylamino)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-(2-oxolanylmethyl)thiourea |
|---|---|
Molecular Formula |
C24H34N4O4S |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C24H34N4O4S/c1-3-27(4-2)7-8-28(24(33)25-15-19-6-5-9-30-19)16-18-12-17-13-21-22(32-11-10-31-21)14-20(17)26-23(18)29/h12-14,19H,3-11,15-16H2,1-2H3,(H,25,33)(H,26,29) |
InChI Key |
QICCVORXDPWWGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC1=CC2=CC3=C(C=C2NC1=O)OCCO3)C(=S)NCC4CCCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



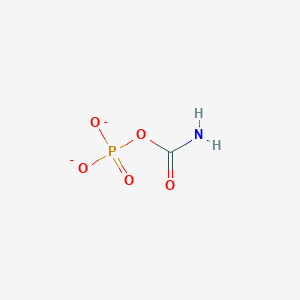
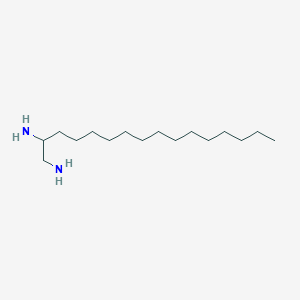
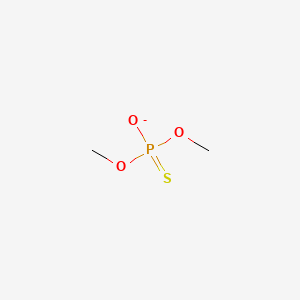
![8-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1231630.png)
![1-[[1-(4-Methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(2,4,6-trimethylphenyl)thiourea](/img/structure/B1231631.png)
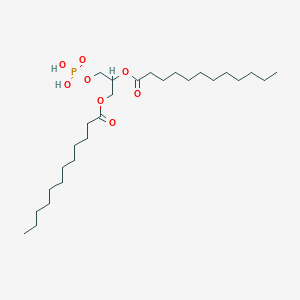
![2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1231634.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide](/img/structure/B1231635.png)

![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)
![1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea](/img/structure/B1231642.png)
![2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1231646.png)
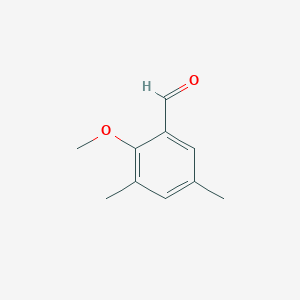
![N-(3,4-dimethylphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B1231650.png)